molecular formula C24H22O7 B11311662 10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11311662
M. Wt: 422.4 g/mol
InChI Key: IATKXRXRDOXBRE-UHFFFAOYSA-N
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Description

10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of benzodioxin and pyranochromene moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranochromene derivatives, such as:

Uniqueness

The uniqueness of 10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic molecule that belongs to the class of chromenes and flavonoids. Its unique structural features contribute to various potential biological activities, particularly in the realms of oncology and antioxidation.

Structural Characteristics

This compound features:

  • Chromene and Benzodioxin Moieties : These structural elements enhance its reactivity and biological interactions.
  • Methoxy and Ethyl Substituents : These groups improve solubility and bioavailability, which are critical for biological efficacy.

Anticancer Properties

Research indicates that compounds structurally similar to This compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit cell proliferation across various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values : Compounds similar to this structure have shown IC50 values ranging from 0.85 μM to 7.02 μM against these cell lines .

Antioxidant Activity

The presence of methoxy groups in the structure enhances antioxidant properties. This is attributed to the ability of flavonoids to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can significantly lower oxidative damage in cellular models.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer progression.
  • DNA Binding Affinity : Similar compounds have been observed to bind to DNA, disrupting replication in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
7-MethoxyflavoneMethoxy group at position 7Antioxidant, anticancer
CoumarinBasic chromene structureAnticoagulant properties
5-HydroxyflavoneHydroxyl group at position 5Antioxidant effects

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Antitumor Activity : In a study evaluating various derivatives against lung cancer cell lines, some derivatives showed higher efficacy in 2D assays compared to 3D assays .
  • Antimicrobial Effects : While primarily studied for anticancer properties, some derivatives have also exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C24H22O7

Molecular Weight

422.4 g/mol

IUPAC Name

10-ethyl-2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5-methyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C24H22O7/c1-4-13-10-20(26)30-17-7-12(2)21-15(25)11-16(31-24(21)22(13)17)14-8-18(27-3)23-19(9-14)28-5-6-29-23/h7-10,16H,4-6,11H2,1-3H3

InChI Key

IATKXRXRDOXBRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5

Origin of Product

United States

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